molecular formula C7H6ClNO2 B13455633 3-Chloro-2-[(hydroxyimino)methyl]phenol CAS No. 90048-08-1

3-Chloro-2-[(hydroxyimino)methyl]phenol

Cat. No.: B13455633
CAS No.: 90048-08-1
M. Wt: 171.58 g/mol
InChI Key: GATJXNPYNIALRF-RUDMXATFSA-N
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Description

3-Chloro-2-[(hydroxyimino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a hydroxyimino group, and a phenolic hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-[(hydroxyimino)methyl]phenol typically involves the reaction of 3-chlorophenol with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include 3-chlorophenol, hydroxylamine hydrochloride, and a suitable base such as sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-[(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

3-Chloro-2-[(hydroxyimino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(hydroxyimino)methyl]phenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The phenolic hydroxyl group can participate in redox reactions, influencing cellular processes. The chloro group can undergo substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

    3-Chloro-2-methylphenol: Similar structure but lacks the hydroxyimino group.

    4-Chloro-2-[(hydroxyimino)methyl]phenol: Similar structure but with the chloro group at a different position.

    2-Chloro-4-[(hydroxyimino)methyl]phenol: Similar structure but with the hydroxyimino group at a different position.

Uniqueness: 3-Chloro-2-[(hydroxyimino)methyl]phenol is unique due to the presence of both the chloro and hydroxyimino groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

90048-08-1

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-2-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6ClNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4+

InChI Key

GATJXNPYNIALRF-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/O)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)O

Origin of Product

United States

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